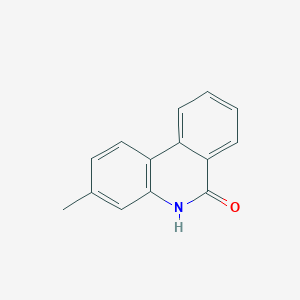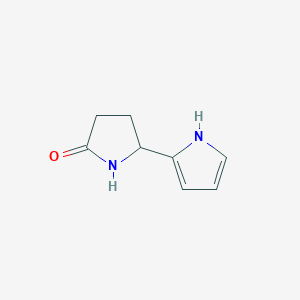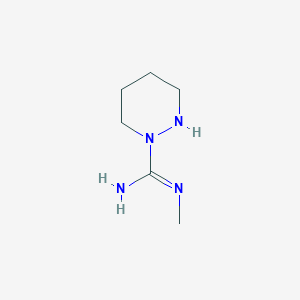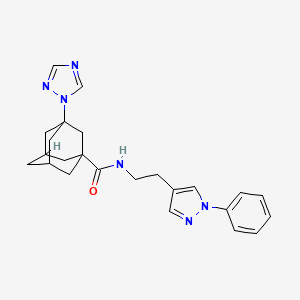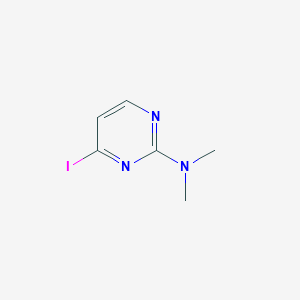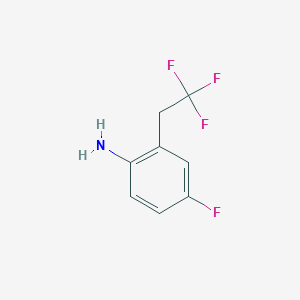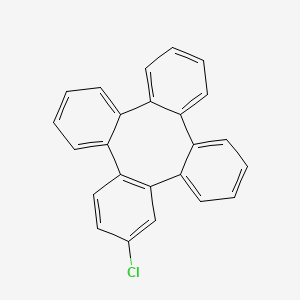
2-Chlorotetraphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorotetraphenylene is a derivative of tetraphenylene, a polycyclic aromatic hydrocarbon This compound is characterized by the substitution of a chlorine atom at the second position of the tetraphenylene structure Tetraphenylenes are known for their unique saddle-shaped geometry, which imparts interesting chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chlorotetraphenylene can be synthesized through a chlorination reaction of tetraphenylene. One common method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction typically proceeds in the presence of a catalyst such as gold(III) chloride (AuCl3) and a solvent like dichloroethane (DCE). The reaction mixture is stirred at room temperature for a short period before being heated to around 80°C for 24 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling chlorinating agents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chlorotetraphenylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds can be used to replace the chlorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized tetraphenylenes, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2-Chlorotetraphenylene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of 2-Chlorotetraphenylene involves its interaction with molecular targets through its aromatic system and the chlorine substituent. The compound can engage in π-π stacking interactions, hydrogen bonding, and halogen bonding. These interactions influence its reactivity and potential biological activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
2-Chloronaphthalene: Another chlorinated aromatic compound with similar electronic properties but a simpler structure.
Tetraphenylene: The parent compound without the chlorine substituent, which has different reactivity and applications.
Other Chlorinated Polycyclic Aromatics: Compounds like 1-chloropyrene and 2-chlorofluorene share some chemical properties with 2-Chlorotetraphenylene.
Uniqueness: this compound stands out due to its unique saddle-shaped geometry and the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its stability make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C24H15Cl |
|---|---|
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
2-chlorotetraphenylene |
InChI |
InChI=1S/C24H15Cl/c25-16-13-14-23-21-11-4-3-9-19(21)17-7-1-2-8-18(17)20-10-5-6-12-22(20)24(23)15-16/h1-15H |
Clave InChI |
ATOYFQNWKLVJAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)C4=CC=CC=C4C5=CC=CC=C25 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



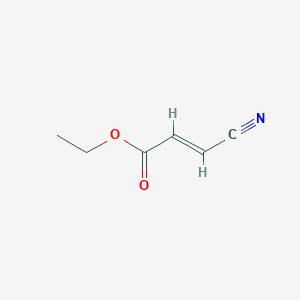
![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
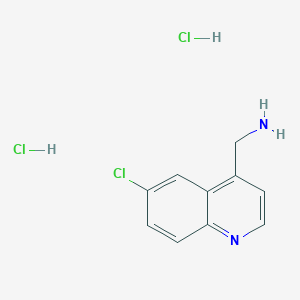
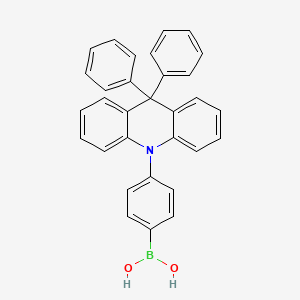
![6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
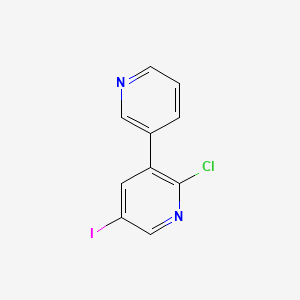
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
